molecular formula C7H16N2O3S B13630584 2-Amino-5-(ethylsulfonyl)pentanamide

2-Amino-5-(ethylsulfonyl)pentanamide

Cat. No.: B13630584
M. Wt: 208.28 g/mol
InChI Key: IIAMKNVBQQEDHO-UHFFFAOYSA-N
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Description

2-Amino-5-(ethylsulfonyl)pentanamide is an organic compound with the molecular formula C7H16N2O3S It is characterized by the presence of an amino group, an ethylsulfonyl group, and a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(ethylsulfonyl)pentanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 5-bromo-2-pentanone with ethylsulfonyl chloride in the presence of a base to form the intermediate 5-(ethylsulfonyl)-2-pentanone. This intermediate is then reacted with ammonia to yield this compound. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or water to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(ethylsulfonyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, secondary amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-5-(ethylsulfonyl)pentanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-5-(ethylsulfonyl)pentanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethylsulfonyl group can participate in various chemical interactions. These interactions can affect cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid: Similar in structure but contains a methoxybenzoic acid group.

    2-Amino-5-ethylpyrimidine: Contains a pyrimidine ring instead of a pentanamide backbone.

Uniqueness

2-Amino-5-(ethylsulfonyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H16N2O3S

Molecular Weight

208.28 g/mol

IUPAC Name

2-amino-5-ethylsulfonylpentanamide

InChI

InChI=1S/C7H16N2O3S/c1-2-13(11,12)5-3-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H2,9,10)

InChI Key

IIAMKNVBQQEDHO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCCC(C(=O)N)N

Origin of Product

United States

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